8-Thia-2-azaspiro[4.5]decan-3-on 8,8-Dioxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide is a chemical compound with the molecular formula C8H13NO3S and a molecular weight of 203.26 g/mol . This compound is characterized by a spirocyclic structure containing sulfur and nitrogen atoms, making it a unique and interesting subject for chemical research.
Wissenschaftliche Forschungsanwendungen
8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
The synthesis of 8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide involves several steps. One common synthetic route includes the reaction of a suitable thiol with an azaspiro compound under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and may involve catalysts to facilitate the process . Industrial production methods often involve bulk synthesis techniques, ensuring high purity and yield of the final product .
Analyse Chemischer Reaktionen
8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Wirkmechanismus
The mechanism of action of 8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide can be compared with similar compounds such as:
1-Thia-4-azaspiro[4.5]decan-3-one: This compound has a similar spirocyclic structure but differs in the position of the sulfur and nitrogen atoms.
2-Thia-3-azaspiro[4.5]decan-4-one: Another related compound with variations in the spirocyclic framework.
3-Thia-4-azaspiro[4.5]decan-2-one: This compound also shares structural similarities but has different functional groups attached to the spirocyclic core.
These comparisons highlight the uniqueness of 8-Thia-2-azaspiro[4
Eigenschaften
IUPAC Name |
8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c10-7-5-8(6-9-7)1-3-13(11,12)4-2-8/h1-6H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRCDHNXDAYFRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC12CC(=O)NC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.